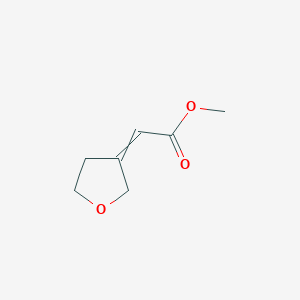

methyl 2-(oxolan-3-ylidene)acetate

Vue d'ensemble

Description

Methyl 2-(oxolan-3-ylidene)acetate is a chemical compound that belongs to the class of oxolane derivatives. It is a colorless liquid with a fruity odor and is commonly used in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(oxolan-3-ylidene)acetate can be synthesized through a series of reactions. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one. This intermediate is then treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Cycloaddition and Ring-Opening Reactions

The conjugated alkene participates in cycloaddition reactions, as demonstrated in studies of related α,β-unsaturated esters:

Table 1: Key Reaction Pathways

Mechanistic Insights:

-

Michael Addition : The electron-deficient alkene reacts with nucleophiles (e.g., azetidine) under basic conditions, forming bicyclic structures via conjugate addition .

-

Copper-Mediated Coupling : Cu(0) facilitates halogen atom transfer (XAT) from bromodifluoroacetate, generating radicals that undergo ipso-substitution with alkenyl boronates. Stereochemical outcomes (E/Z mixtures) suggest radical intermediates .

Functionalization of the Ester Group

The methyl ester undergoes hydrolysis and transesterification:

-

Hydrolysis : Acidic or basic conditions cleave the ester to yield 2-(oxolan-3-ylidene)acetic acid.

-

Transesterification : Reaction with alcohols (e.g., ethanol) in the presence of catalysts (e.g., K2CO3) produces ethyl analogs .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Scientific Research Applications

Methyl 2-(oxolan-3-ylidene)acetate has been extensively studied for its potential applications in various scientific domains:

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules. It can undergo various reactions, such as:

- Nucleophilic substitutions

- Condensation reactions

These reactions highlight its reactivity and versatility as an intermediate in organic synthesis .

Biochemical Studies

This compound exhibits notable biological activity, making it valuable for research in pharmacology and biochemistry. It can act as:

- A substrate or inhibitor in enzymatic reactions

- A ligand interacting with biological macromolecules like proteins or nucleic acids

These interactions are crucial for understanding its potential therapeutic effects and toxicological profiles .

Drug Development

Due to its structural properties, this compound is investigated for its role in drug design and development. It may influence the activity of specific proteins and enzymes, providing insights into new therapeutic avenues for diseases .

Case Studies

Several studies have highlighted the applications of this compound in real-world scenarios:

- Enzymatic Activity Studies : Research has shown that this compound can modulate enzyme kinetics, providing insights into metabolic pathways relevant to disease states.

- Anticancer Research : Investigations into its effects on cancer cell lines have revealed potential anticancer properties, suggesting that modifications of this compound could lead to new therapeutic agents targeting specific cancers .

Mécanisme D'action

The mechanism of action of methyl 2-(oxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can participate in 1,3-dipolar cycloaddition reactions, leading to the formation of highly functionalized spiroisoxazolidines . These reactions are often reversible, allowing for control over diastereoselectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(azetidin-3-ylidene)acetate: Similar in structure but contains an azetidine ring instead of an oxolane ring.

Methyl 2-(tetrahydrofuran-3-ylidene)acetate: Another similar compound with a tetrahydrofuran ring.

Uniqueness

Methyl 2-(oxolan-3-ylidene)acetate is unique due to its specific oxolane ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

Methyl 2-(oxolan-3-ylidene)acetate is a chemical compound that has garnered attention in various fields of research due to its unique structure and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and biochemistry, supported by data and case studies.

Chemical Structure and Properties

This compound features an oxolane ring and an acetate functional group, with the molecular formula and a molecular weight of approximately 142.15 g/mol. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.

This compound acts primarily as a substrate or inhibitor in enzymatic reactions. Its interaction with specific molecular targets can influence the activity of enzymes and proteins involved in various biochemical pathways. The compound's reactivity is attributed to the presence of functional groups that facilitate these interactions, leading to significant biological effects.

Biological Activity

The biological activity of this compound includes:

- Enzymatic Activity : It can modulate enzyme functions, impacting metabolic pathways crucial for cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

- Anticancer Potential : Research has indicated that derivatives of this compound may have cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound and its derivatives against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for different bacteria, as shown in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that this compound has varying degrees of efficacy against different pathogens, with Staphylococcus aureus being particularly susceptible.

Anticancer Activity

In another study focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects. The compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells with an IC50 value of approximately 30 µM. This suggests its potential as a lead compound for further development in anticancer therapies.

Applications in Research

This compound is utilized in various scientific research applications:

- Biochemical Assays : It serves as a reagent for studying enzyme kinetics and metabolic pathways.

- Drug Development : Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases.

- Synthetic Chemistry : The compound is used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

This compound can be compared with other oxolane derivatives to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate | Tetrahydrofuran ring | Moderate antimicrobial activity |

| Methyl 2-tetrahydrofuran-3-ylideneacetate | Tetrahydrofuran ring | Limited anticancer properties |

This comparison illustrates how structural variations can influence biological activity and potential applications.

Propriétés

IUPAC Name |

methyl 2-(oxolan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGFZEHLGGOCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.